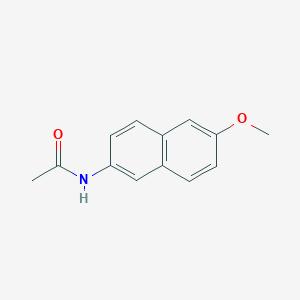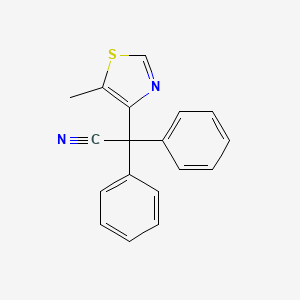
2-(5-Methyl-1,3-thiazol-4-yl)-2,2-diphenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazoleacetonitrile,5-methyl-a,a-diphenyl- is a heterocyclic compound that contains a thiazole ring. Thiazole rings are known for their diverse biological activities and are found in many biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazoleacetonitrile,5-methyl-a,a-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
4-Thiazoleacetonitrile,5-methyl-a,a-diphenyl- has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and development of new drugs with potential antimicrobial, antifungal, and anticancer activities.
Biology: The compound is studied for its potential to modulate biological pathways and enzyme activities.
Industry: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 4-Thiazoleacetonitrile,5-methyl-a,a-diphenyl- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activities and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
4-Thiazoleacetonitrile,5-methyl-a,a-diphenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the thiazole ring with acetonitrile and diphenyl groups makes it a versatile compound with diverse applications in various fields .
Propiedades
Número CAS |
6974-52-3 |
|---|---|
Fórmula molecular |
C18H14N2S |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-(5-methyl-1,3-thiazol-4-yl)-2,2-diphenylacetonitrile |
InChI |
InChI=1S/C18H14N2S/c1-14-17(20-13-21-14)18(12-19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,13H,1H3 |
Clave InChI |
YSRSDZZYKLSIJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CS1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


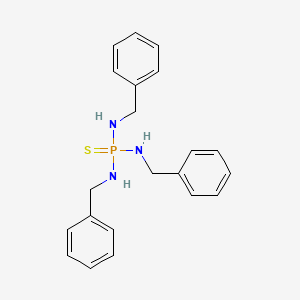
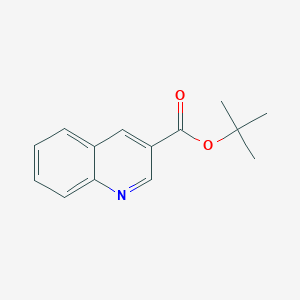
![3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine](/img/structure/B14000970.png)

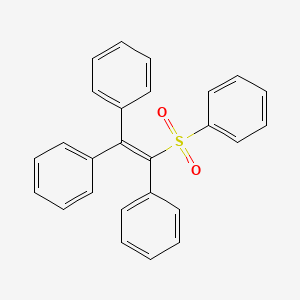
![Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14000985.png)

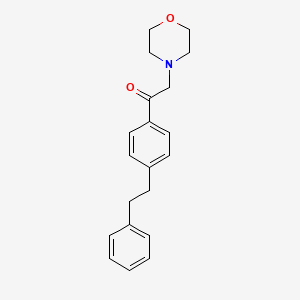
![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B14001008.png)
![2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid](/img/structure/B14001011.png)
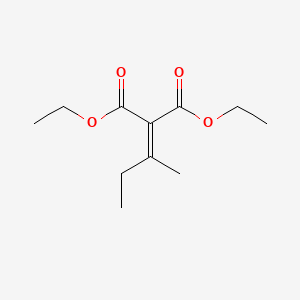
![ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate](/img/structure/B14001027.png)
![1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene](/img/structure/B14001036.png)
